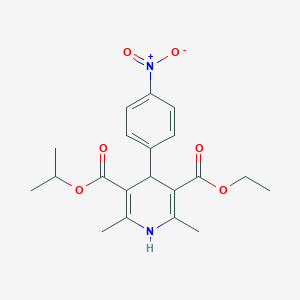
Ethyl propan-2-yl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl propan-2-yl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound with a unique structure that includes a dihydropyridine ring
Preparation Methods
The synthesis of Ethyl propan-2-yl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. The preparation methods include:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from simple organic molecules. The key steps often involve the formation of the dihydropyridine ring through cyclization reactions.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Chemical Reactions Analysis
Ethyl propan-2-yl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the nitrophenyl group, leading to the formation of amines or other derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products:
Scientific Research Applications
Ethyl propan-2-yl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl propan-2-yl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl propan-2-yl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate can be compared with other similar compounds, such as:
2,6-Dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate: Lacks the ethyl propan-2-yl group, leading to different chemical and biological properties.
Ethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate: Similar structure but with variations in the substituents, affecting its reactivity and applications.
Propan-2-yl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate: Another related compound with different substituents, leading to unique properties.
Biological Activity
Ethyl propan-2-yl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the dihydropyridine class, which has garnered attention due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
- Molecular Formula : C18H22N2O6
- Molecular Weight : 388.4 g/mol
- IUPAC Name : this compound
1. Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Recent studies have shown that derivatives of dihydropyridine exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance:
- Compound Efficacy : The compound demonstrated an IC50 value of 12.6 μM against AChE, indicating moderate potency compared to standard drugs like donepezil (IC50 = 20.8 nM) .
2. Calcium Channel Blockade
Dihydropyridines are well-known calcium channel blockers. This compound has shown promising results:
- Inhibition Rates : At a concentration of 10 μM, the compound exhibited calcium channel inhibition rates ranging from 22% to 51%, comparable to nimodipine (52%) .
3. Antioxidant Activity
Antioxidant properties are essential for mitigating oxidative stress-related diseases. Studies indicate that this compound possesses antioxidant capabilities that can protect cells from oxidative damage:
- Mechanism : The antioxidant activity is attributed to the ability to scavenge free radicals and modulate cellular signaling pathways .
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing various dihydropyridine derivatives revealed that the target compound exhibited dual inhibition of cholinesterases and calcium channels. The synthesis involved a one-pot multicomponent reaction yielding high purity and yield (85%) .
Case Study 2: Structure-Activity Relationship (SAR)
Research on SAR highlighted that modifications in the nitrophenyl group significantly affect biological activity. The presence of electron-withdrawing groups enhanced cholinergic activity while maintaining calcium channel blockade properties .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C20H24N2O6 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
3-O-ethyl 5-O-propan-2-yl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H24N2O6/c1-6-27-19(23)16-12(4)21-13(5)17(20(24)28-11(2)3)18(16)14-7-9-15(10-8-14)22(25)26/h7-11,18,21H,6H2,1-5H3 |
InChI Key |
HUEFHTVBOJFHSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















